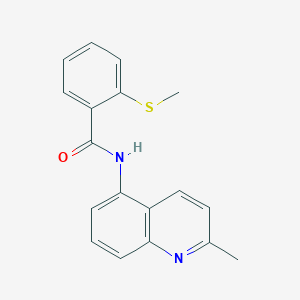
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide (MQMB) is a synthetic compound belonging to the quinoline family of organic compounds. It is a colorless, crystalline solid with a molecular weight of 289.37 g/mol. MQMB has a variety of applications in the field of medicinal chemistry, including its use as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. The compound is also widely used as a research tool in academic and industrial laboratories.
科学的研究の応用
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of applications in the field of medicinal chemistry. It has been used as a substrate in drug synthesis, as a ligand in bioluminescence assays, and as a pharmacological agent. In addition, the compound has been used in a variety of research studies in academic and industrial laboratories. For example, N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has been used to study the effects of oxidative stress on cell viability, to investigate the role of the protein kinase C pathway in cell signaling, and to study the effects of different drugs on the central nervous system.
作用機序
The exact mechanism of action of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide is not well understood. However, it is known that the compound binds to various proteins in the body, including the protein kinase C pathway. This binding is thought to be responsible for the pharmacological effects of the compound.
Biochemical and Physiological Effects
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide has a variety of biochemical and physiological effects. It has been shown to affect the activity of the protein kinase C pathway, as well as other signaling pathways in the body. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro, and has been shown to have anti-inflammatory and anti-oxidative properties in animal models.
実験室実験の利点と制限
The main advantage of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of assays and experiments. However, there are also some limitations to using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments. For example, the compound is relatively unstable and can degrade over time. In addition, the compound can react with other molecules in the body, making it difficult to study the effects of the compound in isolation.
将来の方向性
Despite the limitations of using N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide in laboratory experiments, there are still many potential future directions for research involving the compound. These include further study of the effects of N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide on cell signaling pathways, investigation of the compound’s potential use in cancer therapy, and exploration of the compound’s potential use as a therapeutic agent for other diseases. In addition, further research into the compound’s pharmacological effects, as well as its potential toxicity, could provide valuable insights into its potential therapeutic applications.
合成法
N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide can be synthesized through a two-step process, beginning with the reaction of 2-methylquinoline and methylthiobenzamide. This reaction produces the intermediate N-methyl-2-methylquinolin-5-yl-thiobenzamide, which is then reacted with sodium borohydride to yield the final product N-(2-methylquinolin-5-yl)-2-(methylsulfanyl)benzamide.
特性
IUPAC Name |
N-(2-methylquinolin-5-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-12-10-11-13-15(19-12)7-5-8-16(13)20-18(21)14-6-3-4-9-17(14)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVGEJUBCHHEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylquinolin-5-yl)-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6587424.png)
![3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea](/img/structure/B6587433.png)
![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6587446.png)
![1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea](/img/structure/B6587454.png)
![N-(3-chloro-2-methylphenyl)-2-[(6-propylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6587460.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B6587464.png)
![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B6587470.png)
![2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B6587481.png)
![2-phenyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6587486.png)
![ethyl 4-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-amido]benzoate](/img/structure/B6587496.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6587503.png)
![11-(2-phenyl-1,3-thiazole-4-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B6587505.png)
![1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea](/img/structure/B6587509.png)